Cas no 1805335-96-9 (3,4-Difluoro-2-(difluoromethyl)-6-iodopyridine)
3,4-Difluoro-2-(difluoromethyl)-6-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 3,4-Difluoro-2-(difluoromethyl)-6-iodopyridine
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- Inchi: 1S/C6H2F4IN/c7-2-1-3(11)12-5(4(2)8)6(9)10/h1,6H
- InChI Key: CKHHPKLUZFQYGV-UHFFFAOYSA-N
- SMILES: IC1=CC(=C(C(C(F)F)=N1)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 157
- XLogP3: 2.4
- Topological Polar Surface Area: 12.9
3,4-Difluoro-2-(difluoromethyl)-6-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023030003-250mg |
3,4-Difluoro-2-(difluoromethyl)-6-iodopyridine |
1805335-96-9 | 97% | 250mg |
$734.40 | 2022-04-01 | |
| Alichem | A023030003-500mg |
3,4-Difluoro-2-(difluoromethyl)-6-iodopyridine |
1805335-96-9 | 97% | 500mg |
$960.40 | 2022-04-01 | |
| Alichem | A023030003-1g |
3,4-Difluoro-2-(difluoromethyl)-6-iodopyridine |
1805335-96-9 | 97% | 1g |
$1,797.60 | 2022-04-01 |
3,4-Difluoro-2-(difluoromethyl)-6-iodopyridine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3,4-Difluoro-2-(difluoromethyl)-6-iodopyridine
Recent Advances in the Application of 3,4-Difluoro-2-(difluoromethyl)-6-iodopyridine (CAS: 1805335-96-9) in Chemical Biology and Pharmaceutical Research
The compound 3,4-Difluoro-2-(difluoromethyl)-6-iodopyridine (CAS: 1805335-96-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. This halogenated pyridine derivative serves as a critical building block in the synthesis of various bioactive molecules, particularly in the development of novel agrochemicals and pharmaceuticals. Its distinct fluorine substitution pattern and the presence of an iodine atom make it an attractive intermediate for cross-coupling reactions, enabling the construction of complex molecular architectures.
Recent studies have highlighted the role of 3,4-Difluoro-2-(difluoromethyl)-6-iodopyridine in the synthesis of potent kinase inhibitors. Researchers have successfully utilized this compound in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to generate libraries of heterocyclic compounds with promising biological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its application in creating selective JAK2 inhibitors, showing improved pharmacokinetic properties compared to previous generations of inhibitors.
In the agrochemical sector, this compound has shown remarkable potential as a precursor for novel fungicides. Its difluoromethyl group enhances the lipophilicity of derived compounds, facilitating better membrane penetration in target organisms. Recent patent filings (e.g., WO2023056321) describe its incorporation into next-generation crop protection agents with enhanced environmental profiles and reduced mammalian toxicity.
The synthetic accessibility of 3,4-Difluoro-2-(difluoromethyl)-6-iodopyridine has been significantly improved through recent methodological advancements. A 2024 report in Organic Process Research & Development detailed an optimized large-scale synthesis route that achieves >85% yield while minimizing hazardous byproducts. This development is particularly important for industrial applications where cost-effectiveness and safety are paramount considerations.
Structural-activity relationship (SAR) studies utilizing this compound have provided valuable insights into fluorine's role in modulating biological activity. The strategic placement of fluorine atoms in the pyridine ring has been shown to influence both the binding affinity to target proteins and the metabolic stability of resulting drug candidates. These findings are contributing to the rational design of more effective pharmaceutical compounds with optimized ADME properties.
Looking forward, researchers anticipate expanding applications of 3,4-Difluoro-2-(difluoromethyl)-6-iodopyridine in PET radiopharmaceutical development, leveraging its iodine moiety for radioisotope incorporation. Preliminary studies suggest its potential in creating novel imaging agents for oncology and neurology applications. The compound's versatility and the growing body of research supporting its utility position it as a valuable tool in modern drug discovery and development pipelines.
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